molecular formula C13H7Cl2IN2O2S B567222 4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-53-2

4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B567222
CAS No.: 1227270-53-2
M. Wt: 453.075
InChI Key: RTXBGVHVCZPWRQ-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of azaindoles. This compound is characterized by the presence of a phenylsulfonyl group, two chlorine atoms, and an iodine atom attached to the azaindole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, including the introduction of the phenylsulfonyl group, chlorination, and iodination. One common synthetic route involves the following steps:

    Formation of the Azaindole Core: The azaindole core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base.

    Chlorination: The chlorination of the azaindole core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include bases, solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium complexes.

Scientific Research Applications

4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine and iodine atoms may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and biological studies.

Properties

IUPAC Name

1-(benzenesulfonyl)-4,6-dichloro-2-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2IN2O2S/c14-10-7-11(15)17-13-9(10)6-12(16)18(13)21(19,20)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXBGVHVCZPWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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